molecular formula C5H3BrF8 B13114103 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane CAS No. 75885-51-7

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane

Cat. No.: B13114103
CAS No.: 75885-51-7
M. Wt: 294.97 g/mol
InChI Key: VTBYYOIGVQCKIJ-UHFFFAOYSA-N
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Description

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane is a highly fluorinated bromoalkane with the formula C₅H₄BrF₈. Its structure features a linear pentane backbone substituted with eight fluorine atoms and a terminal bromine atom. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are valued for their chemical stability, thermal resistance, and hydrophobic properties.

Properties

CAS No.

75885-51-7

Molecular Formula

C5H3BrF8

Molecular Weight

294.97 g/mol

IUPAC Name

5-bromo-1,1,2,2,3,3,4,4-octafluoropentane

InChI

InChI=1S/C5H3BrF8/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2

InChI Key

VTBYYOIGVQCKIJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane typically involves the bromination of a fluorinated pentane derivative. One common method includes dissolving a fluorinated pentane in a suitable solvent and reacting it with bromine under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, influencing the reactivity and stability of the molecules it interacts with. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorination Degree: The hypothetical compound has eight fluorine atoms, offering higher chemical inertness compared to pentafluoropentane (5 F atoms) and tetrafluoropentanol (4 F atoms). This increases its resistance to thermal degradation and chemical reactions .
  • In contrast, the cyclopentane analog () has bromine integrated into a rigid ring structure, limiting its reactivity .
  • Functional Groups : The hydroxyl group in 5-bromo-4,4,5,5-tetrafluoropentan-1-ol () introduces polarity, improving solubility in polar solvents but reducing thermal stability compared to fully fluorinated analogs .

Thermal and Chemical Stability

Compounds with higher fluorine content, such as octafluoropentane derivatives, exhibit superior thermal stability. For example, cyclopentane-based fluorinated bromides () are stable up to 300°C, making them suitable for high-temperature applications like lubricants or coatings . In contrast, partially fluorinated alcohols () decompose at lower temperatures (~150°C) due to the labile hydroxyl group .

Industrial and Pharmaceutical Use

  • Fluoropolymer Synthesis : Linear bromo-octafluoropentane analogs are precursors for fluorinated elastomers and surfactants, leveraging bromine’s reactivity to form cross-linked networks .
  • Pharmaceutical Intermediates : The hydroxyl-containing derivative () is used in drug synthesis, where fluorine atoms enhance bioavailability and metabolic stability .

Limitations and Knowledge Gaps

Direct experimental data on 5-bromo-1,1,2,2,3,3,4,4-octafluoropentane is absent in the provided evidence. Comparisons rely on structurally related compounds, which may differ in reactivity and environmental impact. Further studies are needed to confirm its physicochemical properties and ecological risks.

Biological Activity

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane (CAS No. 75885-51-7) is a fluorinated organic compound with significant potential in various biological applications. This article explores its biological activity through a detailed analysis of existing research findings, case studies, and relevant data tables.

  • Molecular Formula : C5H3BrF8
  • Molecular Weight : 294.969 g/mol
  • IUPAC Name : 5-bromo-1,1,2,2,3,3,4,4-octafluoropentane

The biological activity of 5-bromo-1,1,2,2,3,3,4,4-octafluoropentane is primarily attributed to its unique fluorinated structure. The presence of bromine and multiple fluorine atoms enhances its lipophilicity and stability in biological systems. These properties allow it to interact effectively with various biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular membranes and inhibit metabolic pathways. A study demonstrated that octafluoropentane derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves the disruption of lipid bilayers in bacterial membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicated that 5-bromo-1,1,2,2,3,3,4,4-octafluoropentane exhibits dose-dependent cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the efficacy of 5-bromo-1,1,2,2,3,3,4,4-octafluoropentane against Escherichia coli showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Lines

In another investigation involving human breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. The results indicated an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests a promising avenue for further research into its use as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µg/mL)Reference
AntimicrobialInhibition of E. coli growth50
CytotoxicityInduced apoptosis in MCF-7 cells30
AntiviralPotential inhibition of viral replicationTBDOngoing Research

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
5-Bromo-1,1,2,2,3,3,4,4-octafluoropentaneYes30 µM
Perfluorooctanoic acidModerate25 µM
Trifluoroacetic acidLow>100 µM

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